molecular formula C11H23N3O5 B605854 Azido-PEG4-(CH2)3OH CAS No. 2028281-87-8

Azido-PEG4-(CH2)3OH

Cat. No. B605854
M. Wt: 277.32
InChI Key: GGAFKPLUTSFPET-UHFFFAOYSA-N
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Description

Azido-PEG4-(CH2)3OH is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

Azido-PEG4-(CH2)3OH is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Chemical Reactions Analysis

The azide group in Azido-PEG4-(CH2)3OH can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG4-(CH2)3OH has a molecular weight of 277.32 g/mol . Its molecular formula is C11H23N3O5 . It appears as a liquid and its color ranges from colorless to light yellow .

Scientific Research Applications

Synthesis and Functionalization

  • Azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, like Azido-PEG4-(CH2)3OH, have been synthesized for 'click' conjugation. These derivatives are useful for conjugating various ligands with alkyne groups, demonstrating their versatility in bioconjugate chemistry (Hiki & Kataoka, 2007).

Biomedical Applications

  • Azido-PEG4-(CH2)3OH plays a critical role in dynamic surface coatings for cell adhesion, migration, and shape change, enabling diverse applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).
  • Site-specific PEGylation of proteins, using azido-PEG4-(CH2)3OH, allows for the production of PEGylated proteins with potential therapeutic applications. This is achieved through a cycloaddition reaction with an alkyne derivatized PEG reagent (Deiters et al., 2004).
  • In drug delivery, azido-functionalized PEG derivatives, like Azido-PEG4-(CH2)3OH, are incorporated into polymeric systems for targeted drug delivery, enhancing the efficacy of pharmacological agents (Semple et al., 2016).

Material Science and Engineering

  • Azido-PEG4-(CH2)3OH is used in the preparation of functionalized copolymers for drug conjugation. This involves the development of biodegradable polymers and their postfunctionalization via click chemistry, highlighting their potential in advanced material science (Hu et al., 2013).
  • The azido group in Azido-PEG4-(CH2)3OH facilitates the construction of magnetic molecule materials, influencing their magnetochemistry. This has significant implications in the field of material science, particularly in the study of magnetic behaviors (Zeng et al., 2009).

Nanotechnology

  • Azido-PEG4-(CH2)3OH contributes to the development of bioconjugates in nanotechnology. Its application in polymeric micelles for drug delivery and targeting demonstrates its importance in the nanomedicine field (Wang et al., 2009).

Analytical Chemistry

  • In analytical chemistry, Azido-PEG4-(CH2)3OH is utilized in the synthesis of acid-degradable hyperbranched polymers. These polymers are then used in various applications, including drug delivery systems and diagnostics (Zou et al., 2016).

Biotechnology

  • Azido-PEG4-(CH2)3OH is employed in the chemo-enzymatic synthesis of dendronized polymers for cyanine dye encapsulation. This application is crucial in optical imaging and bioengineering, showcasing its versatility in biotechnological applications (Kumar et al., 2018).

Safety And Hazards

While specific safety and hazard information for Azido-PEG4-(CH2)3OH is not available, general safety measures should be followed while handling it. Avoid contact with skin and eyes . Avoid formation of dust and aerosols . Use non-sparking tools . Prevent fire caused by electrostatic discharge steam .

Future Directions

Azido-PEG4-(CH2)3OH is a promising compound in the field of drug delivery, particularly in the development of PROTACs . Its ability to form stable triazole linkages via Click Chemistry makes it a valuable tool in the synthesis of these targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAFKPLUTSFPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258266
Record name 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-(CH2)3OH

CAS RN

2028281-87-8
Record name 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2028281-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecan-1-ol, 15-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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